molecular formula C11H14N4O2 B4741605 ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE

ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE

Cat. No.: B4741605
M. Wt: 234.25 g/mol
InChI Key: POACSJIEJDABNX-UHFFFAOYSA-N
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Description

ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and a pyrimidinyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE typically involves the reaction of ethyl cyanoacetate with 4,6-dimethyl-2-aminopyrimidine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in ethanol.

    Condensation Reactions: Aldehydes or ketones in the presence of a base like piperidine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Various substituted cyanoacetamides.

    Condensation Reactions: Heterocyclic compounds such as pyrimidines.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE involves its interaction with specific molecular targets. The cyano group and pyrimidinyl moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE is unique due to the presence of both the cyano and pyrimidinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-17-10(16)6-15(7-12)11-13-8(2)5-9(3)14-11/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POACSJIEJDABNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C#N)C1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE
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ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE
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ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE

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